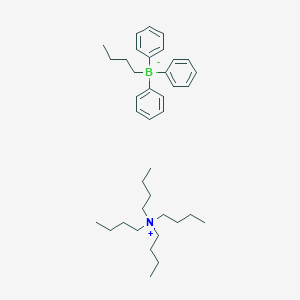
1,2-Dihydroacenaphthylene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroacenaphthylene-5-carboxamide, also known as DAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAC is a heterocyclic aromatic compound that contains a fused bicyclic ring system. It is an important building block for the synthesis of various organic compounds and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carboxamide is not well understood. However, it is believed to act as a nucleophile and a Michael acceptor, which makes it a versatile building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
1,2-Dihydroacenaphthylene-5-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Dihydroacenaphthylene-5-carboxamide in laboratory experiments is its versatility. It can be easily incorporated into various organic compounds, which makes it a valuable building block for the synthesis of new materials. However, one of the limitations of using 1,2-Dihydroacenaphthylene-5-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1,2-Dihydroacenaphthylene-5-carboxamide. One potential area of research is the development of new materials using 1,2-Dihydroacenaphthylene-5-carboxamide as a building block. Another area of research is the investigation of the biochemical and physiological effects of 1,2-Dihydroacenaphthylene-5-carboxamide. Additionally, 1,2-Dihydroacenaphthylene-5-carboxamide could be further optimized for use in laboratory experiments by improving its solubility in water and other solvents.
In conclusion, 1,2-Dihydroacenaphthylene-5-carboxamide is a valuable building block for the synthesis of various organic compounds and has shown promising results in scientific research. While its mechanism of action and biochemical and physiological effects are not well understood, 1,2-Dihydroacenaphthylene-5-carboxamide has the potential to be used in the development of new materials and could be further optimized for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide involves the reaction of 1,2-dihydroacenaphthylene with isocyanic acid in the presence of a catalyst. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield 1,2-Dihydroacenaphthylene-5-carboxamide. This method has been optimized and is now widely used for the synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide.
Aplicaciones Científicas De Investigación
1,2-Dihydroacenaphthylene-5-carboxamide has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds, such as heterocycles, peptides, and drugs. 1,2-Dihydroacenaphthylene-5-carboxamide has also been investigated for its potential use in the development of new materials, such as polymers and liquid crystals.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C13H11NO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,14,15) |
Clave InChI |
FUVYWDASNAMECC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)C(=O)N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)

